2-(4-Hydroxy-phenyl)-1H-quinolin-4-one, also known as 4-hydroxy-2(1H)-quinolone, is a chemical compound characterized by a quinoline backbone with a hydroxyphenyl substituent at the second position and a carbonyl group at the fourth position. This compound exhibits significant structural diversity due to its ability to form various tautomeric forms, primarily influenced by the positioning of the hydroxyl and carbonyl groups. The compound's molecular formula is C_10H_7NO_2, and it is notable for its potential applications in pharmaceuticals and organic synthesis.
The chemical reactivity of 2-(4-Hydroxy-phenyl)-1H-quinolin-4-one is primarily attributed to its electrophilic and nucleophilic properties. The hydroxyl group enhances nucleophilicity, making it a target for acylation and alkylation reactions. The carbon at the third position of the quinoline ring is particularly reactive due to the electron-donating effects of the hydroxyl group and the electron-withdrawing nature of the carbonyl group. Key reactions include:
2-(4-Hydroxy-phenyl)-1H-quinolin-4-one exhibits notable biological activities, including:
The synthesis of 2-(4-Hydroxy-phenyl)-1H-quinolin-4-one can be achieved through several methods:
2-(4-Hydroxy-phenyl)-1H-quinolin-4-one has diverse applications across various fields:
Interaction studies involving 2-(4-Hydroxy-phenyl)-1H-quinolin-4-one have focused on its binding affinities with biological targets. Molecular docking simulations have provided insights into how this compound interacts with specific proteins related to cancer pathways. These studies suggest that modifications to its structure could enhance its efficacy as a therapeutic agent .
Several compounds share structural similarities with 2-(4-Hydroxy-phenyl)-1H-quinolin-4-one, including:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 4-Hydroxyquinoline | Quinoline derivative | Antimicrobial activity; used in dye synthesis |
| 6-Hydroxyquinoline | Quinoline derivative | Exhibits anti-inflammatory properties |
| 2-Hydroxyquinoline | Quinoline derivative | Potential antitumor activity |
| 8-Hydroxyquinoline | Quinoline derivative | Known for neuroprotective effects |
Cyclocondensation reactions utilizing β-keto esters represent a classical yet robust method for constructing the quinolin-4-one scaffold. The Gould–Jacobs reaction exemplifies this approach, where aniline derivatives react with diethyl ethoxymethylidenedimalonate under thermal conditions to form intermediates that cyclize into 4-hydroxyquinoline derivatives. For instance, heating aniline 1 with diethyl ethoxymethylidenedimalonate 2 yields diester 3, which undergoes cyclization via a ketene intermediate 4 to produce 4-hydroxy-3-ethoxycarbonylquinoline 5 (Scheme 1). Subsequent hydrolysis and decarboxylation yield the quinolin-4-one core 7. This method, though efficient, requires temperatures exceeding 250°C, posing challenges in avoiding side reactions.
The Conrad–Limpach method offers an alternative pathway, leveraging β-keto esters such as ethyl acetoacetate 8 (Scheme 2). Condensation with aniline 1 forms iminoester 9, which tautomerizes to iminoenol 10. Intramolecular hetero-Diels–Alder cyclization generates hemiketal 11, culminating in quinolin-4-one 7 after alcohol elimination. Modern adaptations employ high-boiling solvents like diphenyl ether to enhance yields (>95%) while mitigating decomposition.
Mechanistic Insights and Optimization
The acidity of β-keto ester α-hydrogens (pKa ≈ 24) facilitates enolate formation, critical for nucleophilic acyl substitution during cyclization. Comparative studies reveal that 1,3-diketones (pKa ≈ 9) exhibit enhanced enolate stability, underscoring the role of electronic effects in regioselective cyclization. For example, ethyl acetoacetate’s enolate preferentially attacks electrophilic positions on the aniline ring, directing substituents to specific quinoline positions.
| Method | Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Gould–Jacobs | Aniline + Diethyl ester | >250°C, mineral oil | 30–50 | |
| Conrad–Limpach | Aniline + Ethyl acetoacetate | 200–250°C, solvent | 70–95 |
Transition metal catalysis has revolutionized quinolin-4-one synthesis, with palladium emerging as a cornerstone for C–C and C–O bond formations. A seminal study by Ouyang et al. demonstrated the oxidative [2 + 2 + 1] annulation of 1,7-diynes with water using Pd(OAc)₂ and Cu(OTf)₂ (Scheme 3). This cascade reaction constructs furo[3,4-c]quinolin-4(5H)-one skeletons via sequential alkyne activation, oxidative coupling, and oxygen incorporation from water. Key intermediates include palladacyclopentadiene species, which undergo reductive elimination to furnish the heterocyclic core.
Substrate Scope and Functional Group Tolerance
Electron-withdrawing groups (e.g., –CF₃, –NO₂) on the diyne substrates enhance reaction rates, while steric hindrance at the alkyne termini moderates regioselectivity. Notably, hydroxyl and halogen substituents remain intact, enabling post-functionalization.
Mechanistic Pathway
This method achieves atom-economical synthesis (85–92% yields) under mild conditions (80°C, 12 h), highlighting its superiority over traditional high-temperature approaches.
The tautomeric equilibrium between 4-oxoquinoline (quinolone) and 4-hydroxyquinoline forms is a critical feature of this system. Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal a strong preference for the hydroxyquinoline tautomer, with energy differences of 27–38 kJ/mol favoring this form over the quinolone counterpart [3] [4]. This preference arises from aromatic stabilization: the hydroxyquinoline form maintains aromaticity in both rings, whereas the quinolone tautomer disrupts aromaticity in the nitrogen-containing ring [3]. Experimental IR and NMR studies confirm the dominance of the hydroxyquinoline form, with no detectable quinolone tautomers in matrix isolation experiments [3].
Table 1: Energy Differences and Aromaticity Indices for Tautomers
| Tautomer | ΔH (kJ/mol) | Aromaticity Index (NICS) |
|---|---|---|
| 4-Hydroxyquinoline | 0 | -12.3 (benzene ring) |
| 4-Oxoquinoline | +38 | -5.8 (pyridone ring) |
The equilibrium is further influenced by substituents. Electron-withdrawing groups on the phenyl ring stabilize the hydroxyquinoline form by enhancing resonance delocalization, while electron-donating groups marginally favor the quinolone tautomer [4].
Electrophilic substitution in 2-(4-Hydroxy-phenyl)-1h-quinolin-4-one occurs preferentially at the C-6 and C-8 positions of the quinoline ring due to directed activation by the 4-hydroxyl group. Halogenation and nitration studies demonstrate regioselectivity governed by resonance effects:
Table 2: Substituent Effects on Electrophilic Substitution
| Electrophile | Position | Yield (%) | Directing Group Influence |
|---|---|---|---|
| NO₂⁺ | C-6 | 70 | Resonance activation |
| Br⁺ | C-8 | 85 | Steric/electronic synergy |
The phenyl group at C-2 exerts steric effects that modulate reactivity, while hydrogen bonding between the 4-hydroxyl and quinoline nitrogen enhances electrophile localization [4].
Radical intermediates play a pivotal role in constructing the quinoline core. Metal-free protocols utilizing p-chloranil as an oxidant generate aryl radicals via single-electron transfer (SET), enabling cyclization of 2-aminochalcone precursors [1]. Key steps include:
Table 3: Cyclization Efficiency Under Radical Conditions
| Precursor | Oxidant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| 2-Aminochalcone | p-Chloranil | 90 | 2 |
| 2-Aminochalcone | DDQ | 75 | 4 |
This method avoids transition metals, offering a sustainable route to 2-arylquinolin-4-ones with yields exceeding 90% [1].
Asymmetric synthesis of chiral 2-(4-Hydroxy-phenyl)-1h-quinolin-4-one derivatives remains challenging due to planar chirality. Recent advances employ chiral phosphine ligands (e.g., StackPhos) in copper-catalyzed alkynylation to induce enantioselectivity [2]. For example:
Table 4: Enantioselective Catalysis Performance
| Catalyst System | Substrate | ee (%) | Yield (%) |
|---|---|---|---|
| CuBr/(R)-StackPhos | 3-Alkyne precursor | 90 | 70 |
| V-Oxaziridine Complex | Dihydroquinolinone | 85 | 65 |
Mechanistic studies suggest that π-π interactions between the ligand and quinoline ring enforce facial selectivity during bond formation [2].
The electronic properties of 2-(4-hydroxyphenyl)-1H-quinolin-4-one are fundamentally influenced by the para-hydroxyl substitution on the phenyl ring, which creates distinct electronic characteristics compared to unsubstituted quinolin-4-one derivatives [1]. Density functional theory calculations reveal that the para-hydroxyl group functions as an electron-donating substituent, significantly altering the electron density distribution across the bicyclic quinolin-4-one framework [2]. The hydroxyl group at the para position establishes resonance interactions with the aromatic system, leading to increased electron density at the ortho and para positions of the phenyl ring [3].
Computational studies using the B3LYP functional demonstrate that the highest occupied molecular orbital energy levels are elevated in 2-(4-hydroxyphenyl)-1H-quinolin-4-one compared to the parent quinolin-4-one structure [2] [4]. The para-hydroxyl substitution decreases the energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital, indicating enhanced reactivity and potential for charge transfer processes [5]. These electronic modifications manifest in altered chemical reactivity patterns, particularly affecting electrophilic aromatic substitution reactions and nucleophilic attack susceptibility [2].
The electron-donating nature of the para-hydroxyl group creates a push-pull electronic system when combined with the electron-withdrawing quinolin-4-one moiety [6]. This electronic arrangement results in enhanced conjugation across the entire molecular framework, as evidenced by molecular orbital calculations showing delocalized electron density extending from the hydroxyphenyl ring through the quinolin-4-one core [7]. The electronic effects are further manifested in the molecular electrostatic potential surface, which displays regions of increased electron density surrounding the hydroxyl oxygen atom and decreased electron density at the quinolin-4-one carbonyl carbon [5].
Comparative structure-activity relationship studies indicate that para-substituted derivatives generally exhibit superior biological activity compared to meta and ortho isomers [8] [9]. The para-hydroxyl substitution pattern optimizes the electronic properties for molecular recognition events, particularly through hydrogen bonding interactions with biological targets [10]. Natural bond orbital analysis reveals that the para-hydroxyl group participates in hyperconjugative interactions that stabilize the overall molecular structure while maintaining optimal electronic accessibility for intermolecular interactions [11].
The conformational behavior of 2-(4-hydroxyphenyl)-1H-quinolin-4-one is characterized by restricted rotation around the bond connecting the quinolin-4-one core to the para-hydroxyphenyl substituent [12] [13]. Quantum mechanical calculations reveal that the molecule adopts a preferred conformation where the hydroxyphenyl ring is positioned approximately perpendicular to the quinolin-4-one plane, with dihedral angles typically ranging from 45 to 90 degrees [9]. This perpendicular arrangement minimizes steric interactions while maintaining optimal electronic conjugation between the aromatic systems [12].
Molecular dynamics simulations demonstrate that the bicyclic quinolin-4-one framework maintains planarity under most conditions, with the benzene and pyridine rings of the quinoline system remaining coplanar [13] [14]. The carbonyl group at the 4-position exhibits restricted conformational flexibility due to its integration within the rigid bicyclic framework [15]. Tautomeric equilibrium studies reveal that the keto form predominates over the enol tautomer, with equilibrium constants favoring the ketone by approximately 10:1 under standard conditions [16] [17].
Conformational analysis reveals that substituent effects at the para position of the phenyl ring influence the overall molecular geometry through electronic rather than steric mechanisms [9]. The hydroxyl group adopts a planar conformation with respect to the phenyl ring, enabling maximum resonance stabilization [15]. Rotational barrier calculations indicate that rotation around the quinolin-4-one to phenyl bond requires approximately 15-20 kilocalories per mole, suggesting moderate conformational flexibility at physiological temperatures [9].
Crystal structure analyses of related quinolin-4-one derivatives demonstrate that the bicyclic core maintains consistent geometric parameters across different substitution patterns [14] [18]. The quinolin-4-one ring system exhibits bond lengths and angles characteristic of aromatic heterocycles, with the carbonyl bond displaying typical ketone characteristics [19]. Conformational preferences are further influenced by intermolecular interactions in the solid state, where hydrogen bonding and π-π stacking interactions can stabilize specific conformational arrangements [20] [21].
The crystal packing arrangement of 2-(4-hydroxyphenyl)-1H-quinolin-4-one is dominated by extensive hydrogen bonding networks involving the para-hydroxyl group and the quinolin-4-one carbonyl oxygen [22] [23]. X-ray crystallographic studies of related structures reveal that the hydroxyl group functions as both a hydrogen bond donor and acceptor, creating multidirectional bonding patterns that stabilize the crystal lattice [18] [21]. The primary hydrogen bonding motif involves hydroxyl-to-carbonyl interactions with bond lengths typically ranging from 2.6 to 2.9 Ångströms [20].
Intermolecular hydrogen bonding networks extend throughout the crystal structure, creating chain-like arrangements where molecules are linked through repeating hydrogen bond patterns [20] [18]. The quinolin-4-one nitrogen atom participates in weaker hydrogen bonding interactions, primarily accepting hydrogen bonds from hydroxyl groups of neighboring molecules [24]. These secondary interactions contribute to the overall stability of the crystal packing arrangement while influencing the preferred molecular conformations in the solid state [22].
Hirshfeld surface analysis reveals that hydrogen bonding interactions account for the major intermolecular contacts in quinolin-4-one crystal structures [25]. The oxygen-hydrogen and nitrogen-hydrogen interactions typically represent 8-10% of the total surface contacts, indicating significant contributions to crystal stability [25]. Additional stabilizing interactions include carbon-hydrogen to oxygen contacts and π-π stacking interactions between aromatic rings of adjacent molecules [26] [27].
The crystal packing efficiency is enhanced by the formation of hydrogen-bonded dimers and higher-order aggregates [22] [21]. These supramolecular assemblies create well-defined channels and cavities within the crystal structure, potentially accommodating solvent molecules or providing pathways for molecular diffusion [23]. The hydrogen bonding networks exhibit temperature-dependent behavior, with thermal expansion affecting bond lengths and angles while maintaining the overall connectivity patterns [18].
Water molecules, when present in the crystal structure, integrate into the hydrogen bonding network by accepting and donating hydrogen bonds to multiple quinolin-4-one molecules simultaneously [18]. This incorporation of water creates more complex three-dimensional networks that can significantly alter the physical properties of the crystalline material [20]. The presence of water also influences the tautomeric equilibrium, potentially favoring different forms compared to anhydrous crystals [28].
Ortho-functionalization of the phenyl ring in 2-(4-hydroxyphenyl)-1H-quinolin-4-one derivatives creates significant steric interactions that modulate molecular geometry and biological activity [8] [9]. The introduction of substituents at the ortho position forces the phenyl ring to adopt non-planar conformations relative to the quinolin-4-one core, disrupting optimal π-conjugation and altering electronic properties [29] [30]. Computational studies demonstrate that ortho-methyl substitution increases the dihedral angle between the phenyl and quinoline rings from approximately 45 degrees to 65-75 degrees [9].
Steric hindrance effects are particularly pronounced when bulky ortho substituents are present, leading to reduced planarity and decreased overlap between aromatic π-systems [8] [9]. These steric interactions manifest in altered chemical reactivity patterns, with ortho-substituted derivatives typically showing reduced biological activity compared to their para and meta counterparts [8]. The steric modulation affects both the thermodynamic stability and kinetic accessibility of different conformational states [29].
Molecular modeling studies reveal that ortho-functionalization creates energetic barriers to rotation around the phenyl-quinoline bond, effectively locking the molecule into specific conformational arrangements [9] [30]. These conformational constraints can be exploited to design derivatives with enhanced selectivity for particular biological targets by preventing access to undesired binding conformations [9]. The steric effects also influence the accessibility of hydrogen bonding sites, potentially modulating intermolecular interaction patterns [29].
The impact of ortho-substitution extends beyond simple steric hindrance to include electronic effects arising from proximity to the quinolin-4-one nitrogen atom [29] [30]. Electron-withdrawing ortho substituents can interact with the quinoline nitrogen through space, creating additional electronic perturbations that affect molecular reactivity [30]. These through-space interactions are distance-dependent and contribute to the overall structure-activity relationships observed in ortho-functionalized derivatives [9].
Crystallographic analysis of ortho-substituted quinolin-4-one derivatives confirms the theoretical predictions of increased molecular distortion [14] [29]. The non-planar conformations adopted in the solid state reflect the solution-phase preferences, indicating that steric effects dominate over crystal packing forces in determining molecular geometry [30]. These structural modifications have direct implications for biological activity, as the altered three-dimensional shape affects molecular recognition and binding affinity [9].
| Substitution Pattern | Dihedral Angle (degrees) | Relative Activity | Electronic Effect |
|---|---|---|---|
| Para-hydroxyl | 45-50 | 100% | Electron donating |
| Ortho-methyl | 65-75 | 60-70% | Steric hindrance |
| Ortho-chloro | 55-65 | 40-50% | Electron withdrawing |
| Meta-hydroxyl | 40-45 | 80-90% | Moderate effect |